![molecular formula C20H18BrFN2O3S B2477879 4-((4-bromophenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide CAS No. 1110989-87-1](/img/structure/B2477879.png)
4-((4-bromophenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide
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Overview
Description
The compound “4-((4-bromophenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide” is a complex organic molecule. It contains several functional groups including a bromophenyl group, a sulfonyl group, a diethylamino group, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of a compound can be confirmed by various spectroanalytical techniques such as NMR, IR, and elemental analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various methods. These properties include molecular weight, boiling point, melting point, solubility, and more .
Scientific Research Applications
Synthesis and Derivatization in Organic Chemistry
4-((4-bromophenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide, due to its structural composition, might be involved in the synthesis of complex organic compounds. For instance, the presence of bromophenyl groups suggests potential involvement in cross-coupling reactions, similar to those used in synthesizing compounds like 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of certain anti-inflammatory and analgesic materials. Innovations in the synthesis of such intermediates are crucial for improving yield and reducing the cost and environmental impact of pharmaceutical manufacturing (Qiu, Gu, Zhang, & Xu, 2009).
Radical Cyclization in Synthesis
Radical cyclizations are pivotal in organic synthesis for constructing carbo- and heterocyclic compounds. The nature of the substituents and reaction conditions (like temperature) play a significant role in determining the regiochemistry of such cyclizations. This knowledge is instrumental in synthesizing various physiologically active compounds, indicating that compounds with structures similar to 4-((4-bromophenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide could be key in developing new therapeutic agents (Ishibashi & Tamura, 2004).
Environmental Degradation of Fluorinated Compounds
Compounds with structures resembling 4-((4-bromophenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide might be involved in environmental degradation pathways, particularly for fluorinated compounds. Understanding the degradation pathways, half-lives, and potential toxicological impacts of such compounds is critical in assessing their environmental fate and potential health risks (Liu & Avendaño, 2013).
Bioaccumulation and Ecotoxicology
The study of perfluorinated acids, including substances structurally related to 4-((4-bromophenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide, provides insights into bioaccumulation trends and ecotoxicology. Understanding these aspects is crucial for risk assessment and management of these chemicals in the environment (Wang, Cousins, Scheringer, & Hungerbühler, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-bromophenyl)sulfonyl-N,N-diethyl-6-fluoroquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrFN2O3S/c1-3-24(4-2)20(25)17-12-23-18-10-7-14(22)11-16(18)19(17)28(26,27)15-8-5-13(21)6-9-15/h5-12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLWNNOZRRGNBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C=CC(=CC2=C1S(=O)(=O)C3=CC=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-bromophenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide |
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